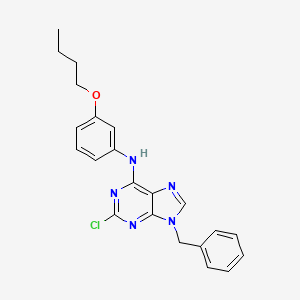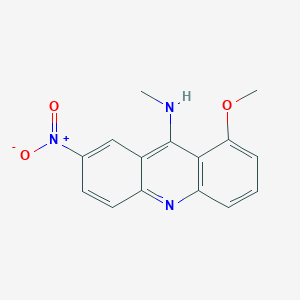
1-Methoxy-N-methyl-7-nitroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C15H13N3O3 and a molecular weight of 283.28 g/mol . This compound belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Methoxy-N-methyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Methylation: The resulting nitroacridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the compound is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Methoxy-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methoxy-N-methyl-7-nitroacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives and other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its anticancer properties, this compound is investigated for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its cytotoxic effects by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
1-Methoxy-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern on the acridine ring. Similar compounds include:
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity, acting as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): A triazoloacridone derivative with anticancer properties, known for its ability to intercalate into DNA and inhibit topoisomerase enzymes.
These compounds share similar mechanisms of action but differ in their specific chemical structures and substitution patterns, which can influence their biological activities and therapeutic potential.
Propiedades
Número CAS |
61299-56-7 |
|---|---|
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
1-methoxy-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O3/c1-16-15-10-8-9(18(19)20)6-7-11(10)17-12-4-3-5-13(21-2)14(12)15/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
JDWOXJZRIVXADF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

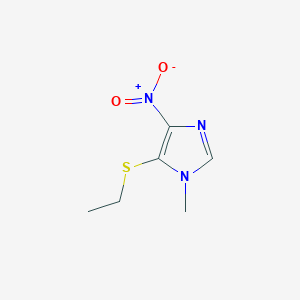
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
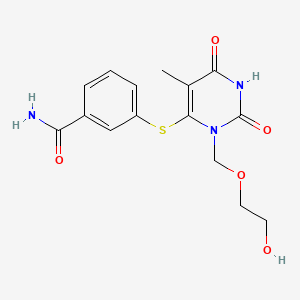
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
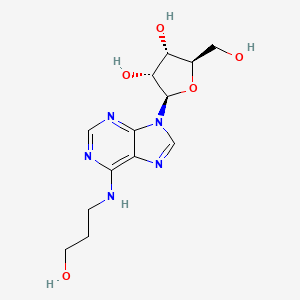
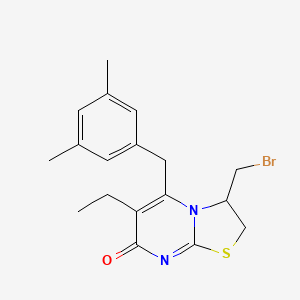
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
